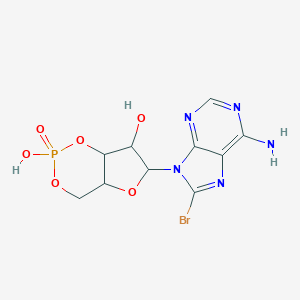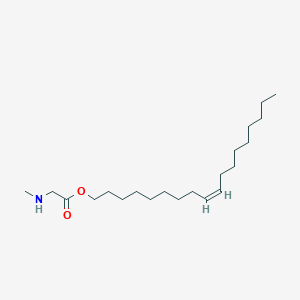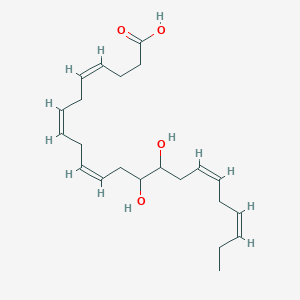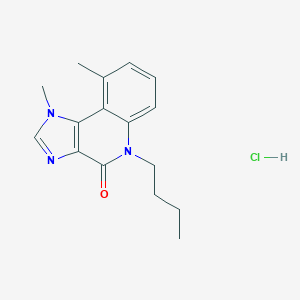
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride is a chemical compound that has been the focus of scientific research for its potential applications in various fields. This compound has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
Studies have shown that 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride has a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one of the main limitations of using this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the research on 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride. One area of focus is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of focus is the development of new formulations that can improve the solubility and bioavailability of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride involves the reaction of 1,2-diaminobenzene with butylacetoacetate in the presence of acetic anhydride. The resulting product is then treated with methyl iodide to form the final compound. This synthesis method has been optimized to produce high yields of the compound with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an antiviral and antibacterial agent.
Eigenschaften
CAS-Nummer |
133306-18-0 |
|---|---|
Produktname |
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride |
Molekularformel |
C16H20ClN3O |
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
5-butyl-1,9-dimethylimidazo[4,5-c]quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C16H19N3O.ClH/c1-4-5-9-19-12-8-6-7-11(2)13(12)15-14(16(19)20)17-10-18(15)3;/h6-8,10H,4-5,9H2,1-3H3;1H |
InChI-Schlüssel |
RBYRAAXPRCXHKP-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=CC=CC(=C2C3=C(C1=O)N=CN3C)C.Cl |
Kanonische SMILES |
CCCCN1C2=CC=CC(=C2C3=C(C1=O)N=CN3C)C.Cl |
Andere CAS-Nummern |
133306-18-0 |
Synonyme |
5-n-Butyl-1,9-dimethyl-1H,5H-imidazo(4,5-c)quinolin-4-one hydrochlorid e |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



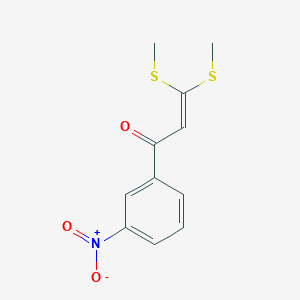
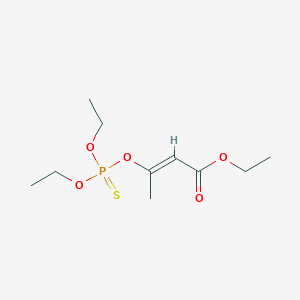
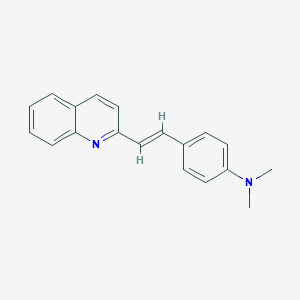
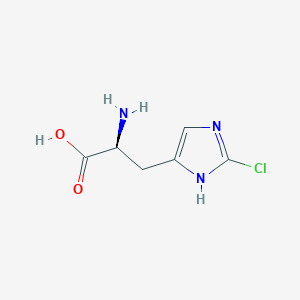
![(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B161040.png)
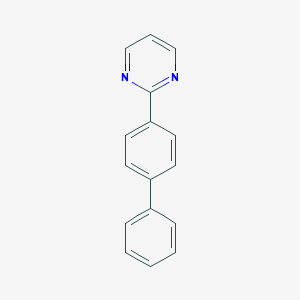
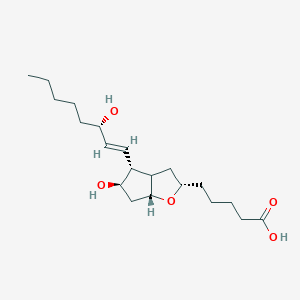
![Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)](/img/structure/B161048.png)

